BenchChemオンラインストアへようこそ!

4,5-Difluoro-2-methoxybenzylamine

CDK9 inhibition Kinase inhibitor Structure-Activity Relationship

4,5-Difluoro-2-methoxybenzylamine (CAS 886497-93-4) is a fluorinated aromatic amine building block featuring a 4,5-difluoro-2-methoxy substitution pattern on the phenyl ring. This specific substitution arrangement distinguishes it from more common fluorobenzylamine isomers and is primarily encountered as a synthetic intermediate in the preparation of kinase inhibitors, particularly those targeting Cyclin-dependent kinase 9 (CDK9).

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 886497-93-4
Cat. No. B1318748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-methoxybenzylamine
CAS886497-93-4
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CN)F)F
InChIInChI=1S/C8H9F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,4,11H2,1H3
InChIKeyLZSNRJCSFRPZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-2-methoxybenzylamine (CAS 886497-93-4): A Specialized Fluorinated Benzylamine Building Block for Kinase-Focused Medicinal Chemistry


4,5-Difluoro-2-methoxybenzylamine (CAS 886497-93-4) is a fluorinated aromatic amine building block featuring a 4,5-difluoro-2-methoxy substitution pattern on the phenyl ring [1]. This specific substitution arrangement distinguishes it from more common fluorobenzylamine isomers and is primarily encountered as a synthetic intermediate in the preparation of kinase inhibitors, particularly those targeting Cyclin-dependent kinase 9 (CDK9) [2]. The compound is commercially available at 96–97% purity from established suppliers including Thermo Scientific (formerly Alfa Aesar) and Apollo Scientific .

Why 4,5-Difluoro-2-methoxybenzylamine Cannot Be Replaced by Generic Fluoro- or Methoxy-benzylamine Analogs


The combination of two ortho/para fluorine atoms with a methoxy group at the 2-position creates an electronic environment that is not achievable with singly fluorinated benzylamines (e.g., 2-fluoro-, 4-fluoro-, or 5-fluoro-2-methoxybenzylamine) or other difluoro isomers (e.g., 3,4-difluoro- or 2,6-difluoro-4-methoxybenzylamine) [1]. Published patent data demonstrate that the 4,5-difluoro-2-methoxyphenyl motif, when incorporated into elaborated kinase inhibitor scaffolds, yields significantly stronger target engagement compared to closely related analogs: the IC50 shifts from >10 µM to <1 µM range depending on the full scaffold context [2]. Substituting the benzylamine building block with a generic alternative would therefore alter the electronic and steric profile of the final compound, potentially compromising the binding affinity that depends on this precise substitution geometry [2].

Quantitative Differentiation Evidence for 4,5-Difluoro-2-methoxybenzylamine as a Building Block


4,5-Difluoro-2-methoxy Substitution Enables Sub-Micromolar CDK9 Inhibition vs. >10 µM for the 4-Methoxy-3-nitro Analog

In patent US10294218/US9617225, the elaborated compound [6-(4,5-Difluoro-2-methoxy-phenyl)-pyrimidin-4-yl]-(4-methoxy-3-nitro-phenyl)-amine (Example 82) was tested against CDK9 [1]. A closely related analog bearing the identical 4-methoxy-3-nitro-aniline portion but differing in the aryl substitution at the pyrimidine 6-position showed markedly different activity [1]. While the 4,5-difluoro-2-methoxyphenyl compound achieved an IC50 below 1,000 nM, the 4-methoxy-3-nitro-phenyl analog without the optimal difluoromethoxy substitution exhibited an IC50 greater than 10,000 nM under the same assay conditions [1].

CDK9 inhibition Kinase inhibitor Structure-Activity Relationship

4,5-Difluoro Pattern on the Benzylamine Core Provides a Distinct Physicochemical Profile Compared to Mono-Fluoro and Other Difluoro Isomers

The 4,5-difluoro-2-methoxy substitution pattern on the benzylamine core results in distinct physicochemical properties compared to common analogs [1]. The compound has a molecular weight of 173.16 g/mol, an XLogP3-AA of 1.0, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. In contrast, the non-fluorinated analog 2-methoxybenzylamine (MW 137.18) has an XLogP3 of approximately 0.9 and only 2 H-bond acceptors, while the mono-fluoro analog 5-fluoro-2-methoxybenzylamine (MW 155.17) has an XLogP3 of approximately 0.9–1.0 and 3 H-bond acceptors [2][3]. The additional fluorine at the 4,5-positions increases acceptor count from 3 to 4, enhancing potential for halogen bonding interactions in target binding pockets [1].

Physicochemical properties Lipophilicity Hydrogen bonding

4,5-Difluoro-2-methoxybenzylamine as a Key Intermediate for CDK9 Inhibitors: Evidence from Multiple Patent Examples

Two distinct elaborated compounds incorporating the 4,5-difluoro-2-methoxyphenyl fragment were explicitly disclosed in US Patents US10294218 and US9617225 as CDK9 inhibitors [1]. Example 82 and Example 83 both feature the 4,5-difluoro-2-methoxy-phenyl group attached to a pyrimidine scaffold, yielding measurable CDK9 inhibition [1]. The presence of two separate examples in the same patent family indicates that this specific substitution pattern was intentionally explored as part of a medicinal chemistry optimization campaign, rather than being a single incidental example [1]. This contrasts with other difluorobenzylamine isomers (e.g., 3,4-difluoro- or 2,6-difluoro-4-methoxybenzylamine), which are absent from these kinase inhibitor patent disclosures [1].

CDK9 Cancer therapeutics Patent analysis

Commercial Purity Specification: 96–97% Minimum Purity Adds Procurement Confidence

4,5-Difluoro-2-methoxybenzylamine is commercially available from major suppliers with certified purity levels . Thermo Scientific (Alfa Aesar) offers the compound at 97% purity with documented refractive index (1.505) and air-sensitivity handling requirements . Apollo Scientific supplies it at 96% purity as an almost colourless liquid . In comparison, less common isomers such as 3,5-difluoro-2-methoxybenzylamine (CAS 886502-00-7) have limited commercial availability and often lack detailed purity documentation from tier-1 suppliers [1]. The explicit purity certification and availability from multiple established vendors reduce procurement lead time and quality risk .

Chemical procurement Purity specification Quality control

High-Value Application Scenarios for 4,5-Difluoro-2-methoxybenzylamine in Drug Discovery


CDK9 Inhibitor Lead Optimization and SAR Expansion

Based on the demonstrated >10-fold potency improvement achieved in patent Examples 82-83 when the 4,5-difluoro-2-methoxyphenyl motif is incorporated into pyrimidine-based CDK9 inhibitors [1], this benzylamine building block is best deployed as a key intermediate for synthesizing focused libraries around the CDK9 hinge-binding region. Medicinal chemistry teams pursuing transcriptional CDK inhibitors (CDK7, CDK9, CDK12/13) should prioritize this specific isomer over generic fluorobenzylamines to preserve the H-bond acceptor geometry and fluorine-mediated contacts that underlie the sub-micromolar activity window [1].

Kinase Selectivity Profiling via Regioisomeric Fluorine Scanning

The 4,5-difluoro substitution pattern provides a distinct electronic signature (4 H-bond acceptors vs. 3 for mono-fluoro analogs) [2]. Researchers conducting fluorine-scanning SAR studies across kinase targets can use 4,5-difluoro-2-methoxybenzylamine alongside its 5-fluoro-2-methoxy and 4-fluoro-2-methoxy counterparts to systematically map the contribution of the second fluorine to potency and selectivity [2]. This regioisomeric series is particularly valuable for distinguishing binding modes between CDK family members and off-target kinases.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 173.16 Da and an XLogP3 of 1.0 [2], 4,5-difluoro-2-methoxybenzylamine falls within the Rule-of-Three guidelines for fragment libraries. Its primary amine handle enables rapid derivatization via amide coupling, reductive amination, or urea formation, while the fluorinated aromatic ring provides a 19F NMR handle for fragment screening and binding confirmation [2]. The documented commercial availability at 96–97% purity from multiple suppliers ensures that fragment library construction can proceed without purification bottlenecks.

Patent-Protected Chemical Space Exploration for Oncology Targets

The presence of the 4,5-difluoro-2-methoxyphenyl fragment in granted US patents US10294218 and US9617225 [1] provides a defined intellectual property landscape for competitive intelligence. Organizations developing novel CDK inhibitors can use this building block to prepare comparator compounds for freedom-to-operate analyses or to design structurally differentiated analogs that retain the favorable difluoromethoxy pharmacophore while exploring alternative scaffold attachments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Difluoro-2-methoxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.